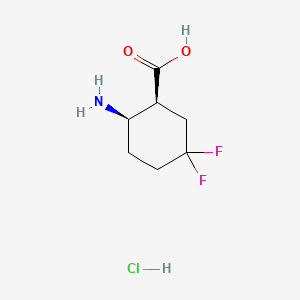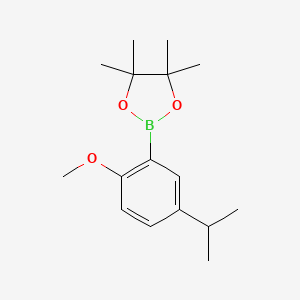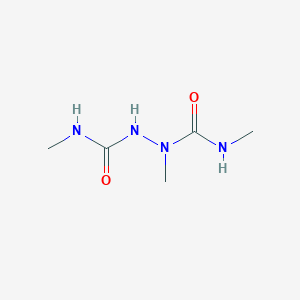
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H8F4O2 It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluoro-4-(trifluoromethyl)benzaldehyde is reacted with an ethoxide ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes halogenation, alkylation, and formylation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxy or fluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethoxide ion in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The fluoro group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)4-3-6(5-15)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
YFHSWODXOCSBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)




![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)


![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)

